1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

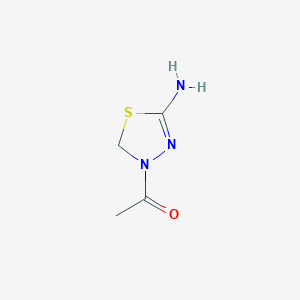

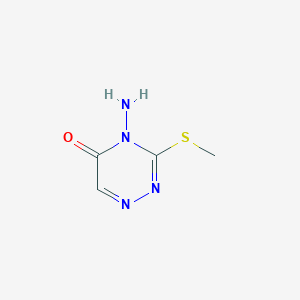

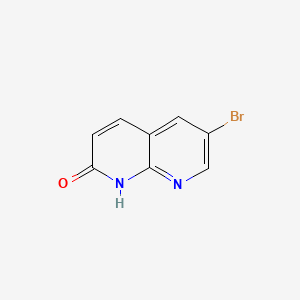

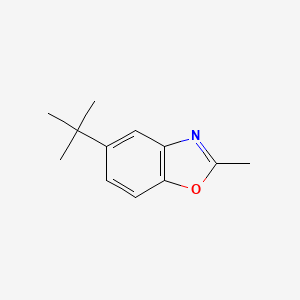

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-, also known as 2-methylthio-1,2,4-triazin-5-one (MTT), is an organic compound with a wide range of applications in the scientific research community. It is a versatile synthetic reagent that has been used in a variety of chemical reactions, including the synthesis of various biologically active compounds. MTT has a unique structure that allows it to act as a catalyst in certain reactions, allowing for the efficient production of desired products. In addition, MTT has been used as a biochemical probe in multiple laboratory experiments, providing valuable insights into the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives : This compound is used as a building block for synthesizing various derivatives. For instance, a study by Vahedi et al. (2010) demonstrated the synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives from 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, which is then converted to 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4H)-one (Vahedi, Rajabzadeh, & Farvandi, 2010).

Studies on Chemical Reactions : Research by Rykowski and Plas (2010) explored the conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia, revealing insights into amino-de(methylthio)lation reactions (Rykowski & Plas, 2010).

Nuclear Magnetic Resonance (NMR) Studies : Jacobsen and Rose (1988) utilized carbon-13 NMR spectroscopy to elucidate the structure of various methylation products of 3-amino-1,2,4-triazin-5(2H)-one, providing valuable information for understanding the chemistry of triazine derivatives (Jacobsen & Rose, 1988).

Amination Studies : Another study by Rykowski and Plas (1982) investigated the amination of 5-R- and 6-R-3-X-1,2,4-triazines, adding to the understanding of the chemical behavior of triazine compounds (Rykowski & Plas, 1982).

Herbicide Development and Action : Muñoz et al. (1990) reported on a triazine derivative structurally analogous to metribuzin, showing inhibition of cell-wall lignification catalyzed by peroxidase from lupin, indicating potential applications in herbicide development (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

Antimicrobial Applications : Malik and Patel (2017) synthesized new triazine derivatives and evaluated their antimicrobial activity, highlighting the potential use of such compounds in pharmaceutical applications (Malik & Patel, 2017).

Mecanismo De Acción

Target of Action

Triazole derivatives, which this compound is a part of, have been found to possess diverse applications in the field of medicine and industry .

Mode of Action

Some triazole derivatives have been found to exhibit selective phosphodiesterase iv inhibition combined with an intracellular increase in camp .

Biochemical Pathways

The increase in intracellular camp mentioned above suggests that it may affect pathways involving camp .

Pharmacokinetics

It’s worth noting that a related compound, metamitron, is described as having low polarity and being hydrophobic in nature .

Result of Action

Related triazole derivatives have been found to have potential therapeutic applications in treating various diseases, including allergic diseases, asthma, chronic bronchitis, atopic dermatitis, psoriasis, and other skin diseases, inflammatory diseases, autoimmune diseases, osteoporosis, transplant rejection reactions, cachexia, tumor growth or tumor metastases, sepsis, memory disorders, atherosclerosis, and aids .

Action Environment

It’s worth noting that related compounds, such as metribuzin, are classified as environmental contaminants , suggesting that they can persist in the environment and potentially be influenced by environmental conditions.

Propiedades

IUPAC Name |

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWZBWCELTNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502767 |

Source

|

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-62-8 |

Source

|

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

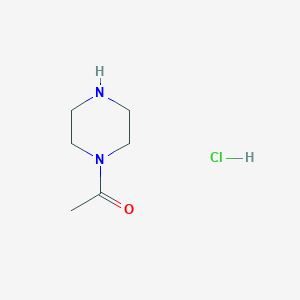

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)